5,6-Methylenedioxy-1-indanone is a chemical compound classified under the indanone family, characterized by a fused ring structure with a methylenedioxy group at the 5 and 6 positions. It has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and organic electronics. The compound is identified by its CAS number 6412-87-9 and has a molecular weight of 176.17 g/mol.
This compound is synthesized through various chemical methods, primarily the Claisen-Schmidt condensation reaction involving substituted benzaldehydes. It falls under the category of indanones, which are known for their diverse biological activities and applications in drug design.
The synthesis of 5,6-Methylenedioxy-1-indanone can be achieved via multiple routes:
Technical details regarding reaction conditions typically involve controlling temperature, solvent choice, and reaction time to optimize product yield and purity.
5,6-Methylenedioxy-1-indanone features a planar structure typical of aromatic compounds. The methylenedioxy group contributes to its unique electronic properties:
The fused ring system enhances its stability and reactivity, making it suitable for various chemical transformations.
5,6-Methylenedioxy-1-indanone participates in several chemical reactions:
These reactions have been studied extensively, providing insights into the compound's reactivity profile and potential modifications for enhanced activity.
The mechanism of action for 5,6-Methylenedioxy-1-indanone involves its interaction with biological targets at the molecular level:
These mechanisms are crucial for understanding its potential therapeutic applications.
The physical properties of 5,6-Methylenedioxy-1-indanone include:
Chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to characterize this compound accurately.
5,6-Methylenedioxy-1-indanone has several notable applications in scientific research:
These applications highlight the compound's versatility in medicinal chemistry and materials science.
5,6-Methylenedioxy-1-indanone serves as a pivotal precursor for synthesizing biologically active arylidene indanones via Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of 5,6-methylenedioxy-1-indanone with substituted benzaldehydes, forming α,β-unsaturated ketones (arylidene indanones) through aldol dehydration. The reaction typically employs ethanol or methanol as solvents with alkali hydroxides (e.g., NaOH, KOH) at 40–60°C, achieving yields of 70–85% [1] [9]. Key substituents on the benzaldehyde ring (e.g., electron-withdrawing -NO₂ or -Cl groups) enhance electrophilicity and reaction efficiency, while sterically hindered aldehydes require extended reaction times [1].
Table 1: Optimization of Claisen-Schmidt Condensation for Arylidene Indanones
Benzaldehyde Substituent | Reaction Time (h) | Yield (%) | Key Observation |
---|---|---|---|
p-Nitro | 2.5 | 92 | Fastest reaction |
p-Chloro | 3.0 | 88 | High electrophilicity |
p-Methoxy | 4.5 | 75 | Electron-donating slowdown |
2,4-Dimethoxy | 6.0 | 68 | Steric hindrance effect |
Modern optimizations include solvent-free conditions under microwave irradiation (100–120°C, 10–15 min), which improve yields to >90% and reduce byproducts [9]. The resulting arylidene derivatives exhibit potent anticancer activity, with compounds bearing nitro or halogen substituents showing enhanced cytotoxicity against NSCLC and prostate cancer cell lines [1].
Catalytic hydrogenation of oxime intermediates derived from 5,6-methylenedioxy-1-indanone enables efficient access to aminoindan pharmacophores like MDAI (5,6-methylenedioxy-2-aminoindane). The synthesis involves:
Table 2: Catalytic Reduction of 5,6-Methylenedioxy-1-indanone Oxime
Catalyst | Solvent System | Pressure (atm) | Yield (%) | Selectivity |
---|---|---|---|---|
Pd/C (10%) | AcOH/H₂SO₄ | 1.5 | 92 | 2-Aminoindane (98%) |
PtO₂ | EtOH/HCl | 3.0 | 88 | Over-reduction (15%) |
Ra-Ni | MeOH/NH₃ | 5.0 | 76 | Incomplete conversion |
Enantioselective reductions employ chiral catalysts (e.g., (R)-BINAP-Ru complexes) to access (R)- or (S)-MDAI, crucial for neurotransmitter selectivity. Kinetic studies reveal optimal enantiomeric excess (ee >90%) at low temperatures (0–5°C) and moderate H₂ pressures [6].
Cyclization of 3-(3,4-methylenedioxyphenyl)propionic acid via acid chloride intermediates provides a scalable route to 5,6-methylenedioxy-1-indanone. The process involves:
Table 3: Cyclization Conditions for 5,6-Methylenedioxy-1-indanone Synthesis
Cyclization Agent | Catalyst | Temp. (°C) | Yield (%) | Purity | Key Feature |
---|---|---|---|---|---|
SOCl₂/AlCl₃ | AlCl₃ | 25 | 82 | 95% | Classic method |
(COCl)₂/SnCl₄ | SnCl₄ | 30 | 78 | 92% | Low moisture sensitivity |
Oxalyl chloride/NbCl₅ | NbCl₅ | 40 | 95 | 99% | Recyclable catalyst |
Microwave-assisted cyclizations (150°C, 15 min) in solvent-free systems enhance efficiency, reducing reaction times from hours to minutes. The crystalline product (mp 162–166°C) is purified via recrystallization from ethanol [5] [7].
The electron-rich 5,6-methylenedioxy ring enables regioselective electrophilic substitutions and metalations:
Table 4: Regioselective Modifications of 5,6-Methylenedioxy-1-indanone
Reaction Type | Reagent/Conditions | Position | Product | Yield (%) |
---|---|---|---|---|
Bromination | Br₂/AcOH, 25°C | C4/C7 | 4,7-Dibromo derivative | 65 |
Nitration | HNO₃/Ac₂O, 0°C | C4 | 4-Nitro-1-indanone | 70 |
Directed ortho-metalation | n-BuLi/-78°C, then CO₂ | C7 | 7-Carboxy-1-indanone | 60 |
Vilsmeier-Haack | POCl₃/DMF, 60°C | C7 | 7-Formyl-5,6-methylenedioxy-1-indanone | 50 |
These strategies facilitate access to analogs for structure-activity studies, such as anticancer agents with modified electronic profiles [1] .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0